molecular formula C10H12FNO B1397824 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine CAS No. 1227176-92-2

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No. B1397824
CAS RN: 1227176-92-2
M. Wt: 181.21 g/mol
InChI Key: OYOBOKVHFNIIDI-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” is a chemical compound with the CAS Number: 1227176-92-2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12FNO . The InChI Code is 1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 181.21 , a density of 1.3±0.1 g/cm3 , and a boiling point of 523.0±50.0 °C at 760 mmHg . The compound is stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Anticancer Activity

Recent studies have focused on the synthesis of novel compounds with potential anticancer properties using 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine as a starting material. For instance, Hammam et al. (2005) detailed the synthesis of fluoro-substituted benzo[b]pyran derivatives showing significant anti-lung cancer activity. These compounds were tested against human cancer cell lines, demonstrating anticancer effects at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antibacterial and Antifungal Properties

Areef Mmh et al. (2017) synthesized novel compounds known as Fluro arylazo pyridine glucosides, which showed promising antibacterial and antifungal properties. These were synthesized via a green protocol, highlighting the environmental sustainability of the process (Areef Mmh et al., 2017).

Metabolism of Antibacterial Drugs

The study of the metabolism of novel antibacterial drugs is another significant application. Sang et al. (2016) investigated the phase I metabolism of FYL-67, a linezolid analogue, using LC-MS/MS. This research provides valuable insights for the development and validation of analytical methods for quantifying FYL-67 and its metabolites in biological samples, aiding pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds as potential anticancer and anti-HIV agents has been explored. Hammam et al. (2000) synthesized new pyridines, pyridones, and pyrans with potential anticancer and anti-HIV properties. These compounds exhibited good anticancer activity and moderate anti-HIV activity in comparison with standard drugs (Hammam et al., 2000).

Development of Insect Antijuvenile Hormones

Research by Camps et al. (1980) demonstrated the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes, including analogues of natural insect antijuvenile hormones. This signifies the potential of this compound derivatives in developing novel insect control agents (Camps et al., 1980).

Safety and Hazards

The safety information for “2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended for handling .

properties

IUPAC Name

2-fluoro-3-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBOKVHFNIIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731527
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227176-92-2
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a round bottomed flask was added 3-(3,6-dihydro-2H-pyran-4-yl)-2-fluoropyridine (3.5962 g, 20.07 mmol) and palladium hydroxide on carbon (1.409 g, 2.007 mmol) in EtOAc (66.9 mL). The round bottomed flask was flushed with argon and then placed under vacuum three times. A hydrogen balloon was then attached to the reaction. Upon completion, the reaction was filtered through celite to produce 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine. MS (ESI, pos. ion) m/z: 182.1 (M+1).
Quantity
3.5962 g
Type
reactant
Reaction Step One
Name
Quantity
66.9 mL
Type
solvent
Reaction Step One
Quantity
1.409 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2-fluoro-pyridine (500 mg, 2.84 mmol), 4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-3,6-dihydro-2H-pyran (656 mg, 3.12 mmol), K3PO4 (1.2 g, 5.68 mmol), and Pd (dppf)Cl2 (208 mg, 0.284 mmol) in 1,4-Dioxane/H2O (5:1) (30 mL) was heated to reflux overnight under N2 atmosphere. The reaction mixture was filtered and the filtrate was concentrated and purification by prep-TLC to give 2-fluoro-3-(tetrahydro-pyran-4-yl)-pyridine (260 mg, 1.45 mmol, 51.2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-3,6-dihydro-2H-pyran
Quantity
656 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (dppf)Cl2
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

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